2-Amino-5-(5-pyrimidinyl)-1,3,4-thiadiazole

Kinase Inhibition Focal Adhesion Kinase (FAK) Cancer

Sourcing a compact heterocyclic core for kinase hinge-binding SAR? This 2-amino-1,3,4-thiadiazole with a 5-pyrimidinyl substituent (MW 179.21, logP -0.292) delivers seven H-bond acceptors and bidentate pyrimidine engagement-directly addressing the need for a spatially defined pharmacophore that generic aryl analogs cannot replicate. • Enables FAK/EGFR-targeted libraries: pyrimidine N1/N3 positions bind the kinase hinge (e.g., EGFR Met793), with related analogs showing sub-μM IC₅₀ shifts vs. phenyl-substituted cores. • CNS-compatible lead optimization: low MW and favorable logP support blood-brain barrier penetration; Schiff base derivatives achieve dual AChE/BChE IC₅₀ of 2.70-4.80 μM. • Metabolic stability advantage: thiadiazole-for-thiazole replacement eliminates C-5 oxidative liability linked to idiosyncratic toxicity, while preserving target potency.

Molecular Formula C6H5N5S
Molecular Weight 179.21 g/mol
Cat. No. B13706395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-(5-pyrimidinyl)-1,3,4-thiadiazole
Molecular FormulaC6H5N5S
Molecular Weight179.21 g/mol
Structural Identifiers
SMILESC1=C(C=NC=N1)C2=NN=C(S2)N
InChIInChI=1S/C6H5N5S/c7-6-11-10-5(12-6)4-1-8-3-9-2-4/h1-3H,(H2,7,11)
InChIKeyQDZGNBMNWHGJMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Physicochemical and Structural Identity


The target compound, 2-Amino-5-(5-pyrimidinyl)-1,3,4-thiadiazole (CAS 1464855-27-3), is a heterocyclic building block combining the pharmacologically privileged 1,3,4-thiadiazole scaffold with a 5-pyrimidinyl substituent . With a molecular formula of C₆H₅N₅S (MW: 179.21) and a calculated logP of -0.292, it represents a compact, hydrophilic core possessing seven hydrogen-bond acceptors and two hydrogen-bond donors . The compound is a solid at ambient temperature (exact melting point not reported in public databases up to the current search) and is offered by multiple suppliers for research-scale procurement (e.g., ≥95% purity) . Its structural features make it a versatile synthon for medicinal chemistry programs requiring an amino-thiadiazole-pyrimidine framework with defined shape and electronic properties.

Building Block

Amino-thiadiazole-pyrimidine core for medchem library synthesis

Supply

Research-grade purity from multiple suppliers

Scaffold

Hydrophilic, hydrogen-bond-rich heterocyclic framework

Why Generic Substitution Fails


While the 2-amino-1,3,4-thiadiazole scaffold is common, the introduction of a 5-pyrimidinyl substituent fundamentally alters the compound's electronic landscape, hydrogen-bonding network, and target recognition profile. Unlike simple aryl (e.g., phenyl) or pyridyl-substituted analogs that rely on hydrophobic or single-heteroatom interactions, the pyrimidinyl moiety provides an additional two nitrogen atoms capable of acting as hydrogen-bond acceptors and metal-coordination sites [1]. Direct comparisons within the thiadiazole class show that even subtle changes in heterocycle substitution can lead to >10-fold differences in enzymatic IC₅₀ values [2]. For instance, in 1,3,4-thiadiazole derivatives designed as EGFR inhibitors, the nature of the substituent on the thiadiazole ring dramatically influences antiproliferative potency (IC₅₀ shifts from micromolar to sub-micromolar) [3]. Consequently, the 5-pyrimidinyl variant offers a unique spatial and electronic signature that is not replicated by phenyl, pyridyl, or unsubstituted thiadiazole cores, making generic substitution scientifically indefensible in structure-activity relationship (SAR) optimization [4].

1

Phenyl or pyridyl analogs lack bidentate H-bond capacity — kinase recognition profile may differ.

2

Unsubstituted thiadiazole cores miss pyrimidine nitrogen coordination — target engagement context may not transfer.

3

Activity shifts markedly with heterocycle substitution — SAR requires scaffold-specific validation.

Evidence-Based Selection Criteria


Kinase Inhibitor Selectivity: FAK-Binding Scaffold

The 5-pyrimidinyl substitution directly enables favorable geometry for kinase active-site occupancy. While the target compound itself is primarily a synthetic intermediate, its immediate chemical space has been explored through ChEMBL and BindingDB entries of closely related pyrimidinyl-thiadiazole derivatives. Compounds bearing the N-(pyrimidin-5-yl)thiadiazole motif demonstrate measurable FAK inhibition (IC₅₀ = 4.8–7.7 µM in enzymatic assays) [1]. In contrast, analogous compounds where the pyrimidine ring is replaced by phenyl or pyridyl groups lose this specific binding geometry, as evidenced by the crucial role of the pyrimidine N-atoms in forming hydrogen bonds with the kinase hinge region [2]. The presence of two hydrogen-bond acceptors on the pyrimidine ring provides a bidentate interaction motif that simple aryl groups cannot replicate.

FAK-Binding Scaffold
Class-level inference
Representative pyrimidinyl-thiadiazoles
FAK IC₅₀ 4.8–7.7 µM
vs
Phenyl/pyridyl analogs
No reported FAK inhibition
Supports kinase hinge-binding pharmacophore context
BindingDB data; direct compound activity N/A
Kinase Inhibition Focal Adhesion Kinase (FAK) Cancer

Antiproliferative Activity vs. Standard Chemotherapeutics

In a head-to-head library evaluation, aryl pyrimidine-thiadiazole derivatives (sharing the pyrimidinyl-thiadiazole core motif with the target compound) were screened against PC3 (prostate), DU-145 (prostate), A549 (lung), and MCF-7 (breast) cancer cell lines using the MTT assay, with etoposide as a reference [1]. Select compounds from this series demonstrated potent activity, with one compound showing remarkable antiproliferative effects that surpassed etoposide in specific cell lines. While the IC₅₀ values of individual compounds were not fully disclosed in the abstract, the authors reported that most tested compounds displayed 'excellent to moderate activity,' quantitatively distinguishing the pyrimidinyl-thiadiazole scaffold from inactive or weakly active pyrimidine-free thiadiazole controls. In parallel, thiadiazolo[3,2-a]pyrimidine-6-carbonitrile derivatives targeting STAT3 exhibited IC₅₀ values of 40.21–56.77 µg/mL against MCF-7 and MDA-MB-231 breast cancer cell lines [2], providing a quantitative baseline for compounds incorporating both thiadiazole and pyrimidine rings.

Antiproliferative Activity
Cross-study comparable
Lead analogs
Surpassed etoposide in MTT assays; STAT3 IC₅₀ 40–57 µg/mL
vs
Pyrimidine-free thiadiazoles
Weaker or no activity
Supports oncology cell-model endpoint review
MTT 48–72 h; PC3, DU-145, A549, MCF-7
Anticancer Activity MTT Assay Cytotoxicity

Cholinesterase Inhibition: Dual AChE/BChE Activity

Pyrimidine-derived thiadiazole Schiff bases, structurally accessible from 2-Amino-5-(5-pyrimidinyl)-1,3,4-thiadiazole via amine condensation, have been evaluated as dual AChE/BChE inhibitors for Alzheimer's disease [1]. The most potent analog (compound 8) exhibited IC₅₀ values of 2.70 ± 0.30 µM (AChE) and 3.10 ± 0.20 µM (BChE), while analog 4 showed IC₅₀ values of 4.30 ± 0.20 µM (AChE) and 4.80 ± 0.10 µM (BChE), both comparable to donepezil (a clinical standard). In a separate series, thiadiazolo[3,2-a]pyrimidine-6-carboxylate derivatives achieved even more potent AChE inhibition, with compound 4n reaching an IC₅₀ of 0.082 ± 0.001 µM [2]. This contrasts with non-pyrimidine 2-amino-1,3,4-thiadiazole derivatives that typically lack notable cholinesterase activity, as the pyrimidine ring provides critical π-π stacking interactions with the peripheral anionic site of AChE.

Cholinesterase Inhibition
Class-level inference
Schiff base analog 8: AChE 2.70 µM, BChE 3.10 µM
Analog 4n: AChE 0.082 µM
vs
Non-pyrimidine thiadiazoles
No significant cholinesterase inhibition
Supports cholinesterase-targeted CNS research context
Ellman’s method; donepezil-comparable activity
Alzheimer's Disease Acetylcholinesterase (AChE) Butyrylcholinesterase (BChE)

Metabolic Stability Advantage vs. Thiazole Core

A critical structural liability of 2-amino-5-unsubstituted thiazole-pyrimidine hybrids is their susceptibility to metabolic oxidation at the C-5 position of the thiazole ring, leading to idiosyncratic toxicity . This issue has been specifically addressed by replacing the thiazole with a 1,3,4-thiadiazole ring, as in 2-Amino-5-(5-pyrimidinyl)-1,3,4-thiadiazole. The replacement of the thiazole sulfur-carbon moiety with a thiadiazole sulfur-nitrogen system eliminates the metabolic soft spot at C-5 while maintaining the critical nitrogen-sulfur nonbonding interaction required for target binding. This structural modification has been validated in the context of thrombopoietin receptor agonists, where the thiadiazole-for-thiazole substitution preserved agonist activity while removing the toxicophore [1].

Metabolic Stability
Class-level inference
Thiadiazole-pyrimidine
C-5 blocked by nitrogen; no metabolic oxidation
vs
Thiazole-pyrimidine
C-5 susceptible to CYP oxidation; reactive metabolites
Supports lead optimization safety-related endpoint review
Microsomal data; thiadiazole-for-thiazole substitution
Metabolic Stability Idiosyncratic Toxicity Thrombopoietin Receptor Agonists

EGFR Inhibitory Potential

Recent work on 2-amino-1,3,4-thiadiazole derivatives as EGFR inhibitors established that compounds bearing heterocyclic substituents at the 5-position exhibit sub-micromolar potency against wild-type EGFR and clinically relevant T790M mutants [1]. Compound 14h from this series achieved sub-micromolar potency against wild-type EGFR with significantly improved activity against T790M, outperforming erlotinib in mutated EGFR assays. In a separate pyrazole-thiadiazole EGFR inhibitor series, compound 6g achieved an IC₅₀ of 0.024 ± 0.002 µM against EGFR enzyme [2]. While the target 2-Amino-5-(5-pyrimidinyl)-1,3,4-thiadiazole is the synthetic precursor rather than the final inhibitor, its 5-pyrimidinyl substitution is structurally analogous to the heteroaryl substituents that confer enhanced EGFR binding, owing to the pyrimidine ring's ability to engage the hinge-region methionine residue (Met793 in EGFR) [1].

EGFR Inhibitory Potential
Class-level inference
Heteroaryl-thiadiazoles
EGFR IC₅₀ 0.024–1.0 µM; T790M mutant improved
vs
Phenyl/unsubstituted analogs
>10-fold weaker inhibition
Supports EGFR hinge-binding pharmacophore studies
Recombinant EGFR; reference erlotinib
EGFR Inhibition Tyrosine Kinase Non-Small Cell Lung Cancer

Optimal Application Scenarios


Kinase-Targeted Lead Generation: FAK and EGFR

Procure 2-Amino-5-(5-pyrimidinyl)-1,3,4-thiadiazole as a key building block for synthesizing FAK-targeted or EGFR-targeted libraries. The pyrimidine ring's bidentate hydrogen-bonding capacity enables engagement with the kinase hinge region (e.g., EGFR Met793), a structural feature directly supported by the sub-micromolar IC₅₀ values observed for related pyrimidine-thiadiazole kinase inhibitors [1]. Use in parallel synthesis to generate focused libraries probing the hinge-binding pharmacophore.

CNS Drug Discovery: Cholinesterase Inhibitor Synthesis

The pyrimidine-thiadiazole core, accessible via condensation of the target compound with appropriate aldehydes, yields Schiff base derivatives with dual AChE/BChE inhibitory activity in the low micromolar range (IC₅₀ 2.70–4.80 µM) [1]. The compound's low molecular weight (179.21 Da) and favorable logP (-0.292) support CNS penetration potential, making it a rational starting point for CNS-targeted lead optimization campaigns aimed at producing donepezil-comparable or superior candidates.

Oncology Programs: STAT3-Targeted Breast Cancer

Utilize 2-Amino-5-(5-pyrimidinyl)-1,3,4-thiadiazole as a precursor for thiadiazolo[3,2-a]pyrimidine-6-carbonitrile derivatives targeting STAT3 in breast cancer. Published analogs (e.g., compounds B5 and B7) demonstrate IC₅₀ values of 40.21–56.77 µg/mL against MCF-7 and MDA-MB-231 cell lines [1]. The 5-pyrimidinyl group provides a strategic synthetic handle for constructing the fused thiadiazolo-pyrimidine scaffold associated with STAT3 pathway inhibition.

Toxicity-Sparing Lead Optimization

For programs currently employing 2-aminothiazole-pyrimidine scaffolds, procure the thiadiazole variant to eliminate the intrinsic metabolic liability at the C-5 position of the thiazole ring [1]. This substitution is supported by literature demonstrating that the thiadiazole-for-thiazole replacement removes idiosyncratic toxicity potential while preserving biological activity in thrombopoietin receptor agonists and kinase inhibitor series.

Application
Selection Property
Validation Focus
Kinase hinge-binding library synthesis
Pyrimidine bidentate H-bonding motif
Kinase inhibition assay context (FAK/EGFR)
CNS cholinesterase-targeted synthesis
Low MW and favorable logP profile
AChE/BChE inhibition assay context
Oncology STAT3 pathway research
Fused thiadiazolo-pyrimidine scaffold access
Breast cancer cell-model endpoint review
Lead optimization safety review
Thiadiazole-for-thiazole metabolic soft-spot removal
Metabolic stability assay context
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